![molecular formula C12H16IN B13215906 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13215906.png)
2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine is an organic compound with the molecular formula C12H16IN It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 4-iodophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzyl chloride and 2-methylpyrrolidine.
Nucleophilic Substitution: The 4-iodobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any oxidized derivatives back to the original compound.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies and radiotherapy.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The 4-iodophenyl group can enhance binding affinity to certain targets due to its size and electronic properties, while the pyrrolidine ring can provide structural rigidity and influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine
- 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine
- 2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine
Comparison
- Halogen Substitution : The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group can significantly affect the compound’s reactivity, binding affinity, and overall chemical properties. Iodine, being the largest halogen, often imparts unique steric and electronic effects that can enhance interactions with specific molecular targets.
- Reactivity : Iodine-substituted compounds generally undergo substitution reactions more readily compared to their bromine, chlorine, or fluorine counterparts due to the weaker carbon-iodine bond.
Properties
Molecular Formula |
C12H16IN |
|---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16IN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
SDWMJIVZLCXGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13215831.png)
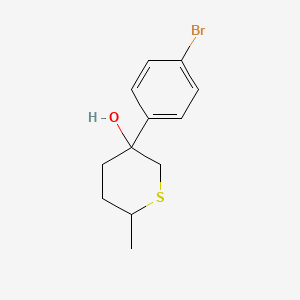
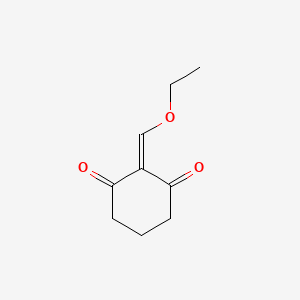
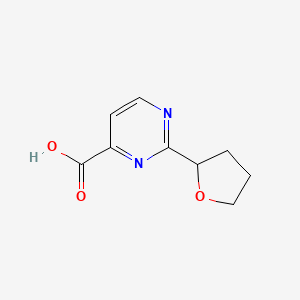
![2-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]ethan-1-amine](/img/structure/B13215856.png)
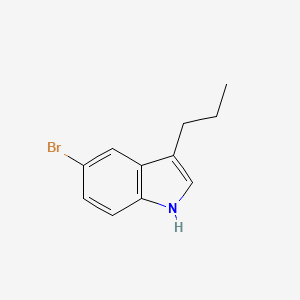
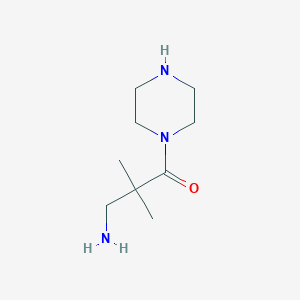
![1-[4-(Aminomethyl)oxan-4-yl]-2-methylpropan-1-ol](/img/structure/B13215874.png)

![N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13215883.png)
![2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13215897.png)
![({[4-(Chloromethyl)heptyl]oxy}methyl)benzene](/img/structure/B13215919.png)
![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13215927.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one](/img/structure/B13215934.png)
